2-(Dinitromethylidene)imidazolidine-4,5-diol
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Overview
Description
2-(Dinitromethylidene)imidazolidine-4,5-diol is a novel energetic material known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions involve maintaining a pH of 7-8 to facilitate the condensation process . The dehydration of 2-(dinitromethylene)imidazolidine-4,5-diol in a system of sulfuric acid and acetic acid provides 2-(dinitromethylene)-2,3-dihydro-1H-imidazol-4-ol .
Industrial Production Methods
While specific industrial production methods for 2-(Dinitromethylidene)imidazolidine-4,5-diol are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of readily available reagents like FOX-7 and glyoxal makes the synthesis process feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Dinitromethylidene)imidazolidine-4,5-diol undergoes various chemical reactions, including condensation, dehydration, and nucleophilic substitution .
Common Reagents and Conditions
Condensation: The compound reacts with glyoxal and formaldehyde in water solutions at pH 7-8.
Dehydration: The dehydration process involves sulfuric acid and acetic acid.
Nucleophilic Substitution: The compound can react with nitrogen-containing nucleophiles such as acetonitrile, benzonitrile, and urethane.
Major Products Formed
Condensation Products: 1,1-diamino-N,N’-bis(hydroxymethyl)-2,2-dinitroethylene.
Dehydration Products: 2-(dinitromethylene)-2,3-dihydro-1H-imidazol-4-ol.
Nucleophilic Substitution Products: Various derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dinitromethylidene)imidazolidine-4,5-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other high-energy compounds.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding its interactions with biological molecules.
Industry: The compound’s energetic properties make it suitable for use in propellants and explosives.
Mechanism of Action
The mechanism of action of 2-(Dinitromethylidene)imidazolidine-4,5-diol involves its ability to undergo exothermic decomposition. The compound’s molecular structure, characterized by the presence of dinitromethylene and imidazolidine rings, contributes to its high energy release upon decomposition . The pathways involved in its decomposition include the breaking of nitrogen-oxygen bonds, leading to the formation of gaseous products and the release of energy.
Comparison with Similar Compounds
Similar Compounds
1,1-Diamino-2,2-dinitroethylene (FOX-7): A precursor in the synthesis of 2-(Dinitromethylidene)imidazolidine-4,5-diol.
4,5-Dihydroxyl-2-(dinitromethylene)-imidazolidine (DDNI): A closely related compound with similar energetic properties.
Uniqueness
This compound stands out due to its unique combination of dinitromethylene and imidazolidine rings, which contribute to its high energy release and stability. Its ability to undergo various chemical reactions and form diverse products makes it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C4H6N4O6 |
---|---|
Molecular Weight |
206.11g/mol |
IUPAC Name |
2-(dinitromethylidene)imidazolidine-4,5-diol |
InChI |
InChI=1S/C4H6N4O6/c9-2-3(10)6-1(5-2)4(7(11)12)8(13)14/h2-3,5-6,9-10H |
InChI Key |
KZCWCLBFROXUIB-UHFFFAOYSA-N |
SMILES |
C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O |
Canonical SMILES |
C1(C(NC(=C([N+](=O)[O-])[N+](=O)[O-])N1)O)O |
Origin of Product |
United States |
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